molecular formula C10H16O3 B13705505 Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]-5-methanol

Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolane]-5-methanol

Katalognummer: B13705505
Molekulargewicht: 184.23 g/mol
InChI-Schlüssel: PWDZHUDNBQRZPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane]-5-methanol is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bicyclo[2.2.1]heptane core fused with a 1,3-dioxolane ring, and a methanol group attached at the 5-position. The spirocyclic structure imparts unique chemical and physical properties, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane]-5-methanol typically involves the formation of the bicyclo[2.2.1]heptane core followed by the introduction of the dioxolane ring and the methanol group. One common method involves the Diels-Alder reaction between cyclopentadiene and a suitable dienophile to form the bicyclo[2.2.1]heptane core. Subsequent reactions introduce the dioxolane ring and the methanol group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Specific details on industrial methods are proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane]-5-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Major products from these reactions include oxidized derivatives (aldehydes, carboxylic acids), reduced forms (alcohols, alkanes), and substituted spirocyclic compounds with various functional groups.

Wissenschaftliche Forschungsanwendungen

Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane]-5-methanol has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane]-5-methanol involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially inhibiting or modulating their activity. Pathways involved may include signal transduction, metabolic processes, and cellular regulation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Spiro[bicyclo[2.2.1]heptane-2,2’-[1,3]dioxolane]-5-methanol is unique due to its combination of a bicyclo[2.2.1]heptane core with a dioxolane ring and a methanol group. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Eigenschaften

Molekularformel

C10H16O3

Molekulargewicht

184.23 g/mol

IUPAC-Name

spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-ylmethanol

InChI

InChI=1S/C10H16O3/c11-6-8-4-9-3-7(8)5-10(9)12-1-2-13-10/h7-9,11H,1-6H2

InChI-Schlüssel

PWDZHUDNBQRZPA-UHFFFAOYSA-N

Kanonische SMILES

C1COC2(O1)CC3CC2CC3CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.